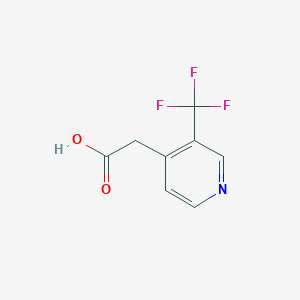

3-(Trifluoromethyl)pyridine-4-acetic acid

Descripción

3-(Trifluoromethyl)pyridine-4-acetic acid is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and an acetic acid (-CH₂COOH) moiety at the 4-position of the pyridine ring. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and modulates lipophilicity. It serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science products. Its structural attributes, such as hydrogen-bonding capability (via the carboxylic acid group) and steric effects, make it versatile for molecular interactions .

Propiedades

IUPAC Name |

2-[3-(trifluoromethyl)pyridin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-4-12-2-1-5(6)3-7(13)14/h1-2,4H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFCIRDKDXVZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview (Based on Patent US4650875A)

- Starting Material: (Trichloromethyl)pyridine derivatives, e.g., 2-chloro-5-(trichloromethyl)pyridine.

- Reagents: Anhydrous HF (at least 3 molar equivalents), metal halide catalysts such as FeCl₃ or FeF₃ (1–10 mole %).

- Conditions: Superatmospheric pressure (5–1200 psig, preferably ~15 psig), temperature range 150–250 °C.

- Reaction Time: 1 to 100 hours depending on conditions.

- Outcome: High-yield conversion to trifluoromethylpyridine derivatives, e.g., 2-chloro-5-(trifluoromethyl)pyridine.

- Purification: Distillation or other standard separation techniques.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst loading | 0.1–20 mole % (preferably 1–10%) | FeCl₃ or FeF₃ preferred |

| HF equivalents | ≥3 molar equivalents | Anhydrous HF required |

| Pressure | 5–1200 psig (preferably ~15 psig) | Superatmospheric |

| Temperature | 150–250 °C (preferably 170–180 °C) | Reaction rate and yield dependent |

| Reaction time | 1–100 hours | Typically ~25 hours for dichloro derivatives |

This method provides a robust route to trifluoromethylpyridines, which are key intermediates for further functionalization.

Introduction of the Acetic Acid Side Chain at the 4-Position

Following the synthesis of the trifluoromethylpyridine core, the next step is the installation of the acetic acid moiety at the 4-position of the pyridine ring.

Typical Synthetic Strategies

- Halogenation and Nucleophilic Substitution: Starting from a halogenated trifluoromethylpyridine (e.g., 3-(trifluoromethyl)pyridine-4-halide), nucleophilic substitution with a cyanide source or other carbon nucleophiles can introduce a side chain, which can be hydrolyzed to the corresponding acetic acid.

- Cross-Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) can be used to attach side chains that can be oxidized or otherwise converted into the acetic acid functionality.

- Oxidation of Methyl or Alkyl Side Chains: If a methyl group is present at the 4-position, selective oxidation (e.g., with KMnO₄ or other oxidants) can convert it to the acetic acid.

Example from Literature (Related Pyridine Derivative Synthesis)

While direct synthesis of 3-(Trifluoromethyl)pyridine-4-acetic acid is less frequently reported, analogous methodologies for pyridine acetic acid derivatives involve:

- Formation of pyridin-2-amine intermediates followed by functional group transformations (e.g., amidation, reduction, oxidation) to introduce carboxylic acid groups.

- Use of coupling agents such as EDCI to form amide intermediates that can be hydrolyzed to acids.

Scalable and Practical Synthetic Routes

Recent advances focus on scalable, economical, and practical synthesis avoiding hazardous reagents and conditions, which can be adapted for trifluoromethylpyridine derivatives.

Key Features of Modern Synthetic Routes

- Use of commercially available reagents such as 2,2-difluoroacetic anhydride or related fluorinated building blocks.

- Avoidance of sealed vessels and harsh fluorinating agents.

- Multi-step, two-pot procedures validated on kilogram scale with good overall yield (~46–60%).

- Purification by crystallization or extraction rather than complex chromatographic methods.

Example Procedure (Adapted for Fluorinated Pyridine Acetic Acid)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of fluorinated intermediate | Reaction of substituted pyridine with fluorinated acylating agents | Fluorinated ketone or aldehyde intermediate |

| Conversion to nitrile or amine | Reaction with methoxylamine hydrochloride, hydrobromic acid, zinc reduction | Amino or nitrile intermediate |

| Hydrolysis/Oxidation to acid | Treatment with aqueous base, extraction, crystallization | Target acetic acid derivative |

This approach provides a practical template for synthesizing fluorinated pyridine acetic acids, including 3-(Trifluoromethyl)pyridine-4-acetic acid.

Summary Table of Preparation Methods

Research Findings and Considerations

- The fluorination step requires careful control of pressure, temperature, and catalyst loading to optimize yield and minimize side reactions.

- Avoiding hazardous fluorinating agents and sealed vessels improves safety and scalability, important for industrial production.

- The choice of intermediate and functional group transformations affects overall yield and purity; purification by crystallization is preferred for scale-up.

- Metal halide catalysts such as FeCl₃ and FeF₃ are preferred for trifluoromethylation due to their efficiency and availability.

- Reaction times can vary widely; optimization depends on substrate and desired scale.

Análisis De Reacciones Químicas

Types of Reactions

3-(Trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other functional groups.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Agrochemical Applications

One of the primary applications of 3-(Trifluoromethyl)pyridine-4-acetic acid is in the agrochemical industry. This compound serves as a building block for several herbicides and pesticides. For instance:

- Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced to the market, known for its effectiveness in controlling grassy weeds in various crops .

- New Derivatives : Over 20 new agrochemicals containing the trifluoromethylpyridine moiety have been developed, showcasing improved efficacy against pests .

The unique properties of trifluoromethyl groups enhance the lipophilicity and metabolic stability of these agrochemicals, making them more effective in field applications.

Pharmaceutical Applications

In pharmaceuticals, 3-(Trifluoromethyl)pyridine-4-acetic acid has been explored for various therapeutic uses:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens .

- Antiparasitic Effects : Research has shown that certain derivatives can reduce parasitemia in models of Trypanosoma cruzi infection, suggesting potential use in treating Chagas disease .

- Clinical Trials : Several derivatives are currently undergoing clinical trials for their efficacy against various diseases, including cancer and infectious diseases .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of 2-hydroxy-3-(trifluoromethyl)pyridine-4-acetic acid derivatives. The results demonstrated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Study 2: Antiparasitic Activity

In a preclinical study involving mice infected with T. cruzi, a derivative of 3-(Trifluoromethyl)pyridine-4-acetic acid was administered at varying doses. The compound showed a dose-dependent reduction in parasitemia, indicating its potential as an effective treatment option. However, it was noted that while it outperformed existing treatments at certain doses, it did not achieve complete parasitological cure .

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridine ring can engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity .

Comparación Con Compuestos Similares

The following analysis compares 3-(Trifluoromethyl)pyridine-4-acetic acid with structurally related pyridine derivatives, focusing on substituent positioning, molecular properties, and applications.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|

| 3-(Trifluoromethyl)pyridine-4-acetic acid | C₈H₆F₃NO₂ | 205.14 | -CF₃ (3), -CH₂COOH (4) | High acidity (due to -COOH), moderate lipophilicity, hydrogen-bond donor |

| 2-Chloro-3-(trifluoromethyl)pyridine-4-acetic acid | C₈H₅ClF₃NO₂ | 239.58 | -Cl (2), -CF₃ (3), -CH₂COOH (4) | Increased molecular weight; Cl enhances electron-withdrawing effects |

| 2-[4-(Trifluoromethyl)pyridin-3-yl]acetic acid | C₈H₆F₃NO₂ | 205.14 | -CF₃ (4), -CH₂COOH (3) | Substituent inversion alters electronic distribution and biological uptake |

| 4-(Trifluoromethyl)-3-Pyridinecarboxylic acid | C₇H₄F₃NO₂ | 191.11 | -CF₃ (4), -COOH (3) | Smaller size; higher acidity (direct -COOH vs. -CH₂COOH) |

| Pyridin-3-ylmethyl-carbamic acid (trifluoroacetate salt) | Complex | Variable | -CF₃ as counterion | Trifluoroacetic acid (TFA) enhances solubility; counterion affects stability |

Key Observations :

- Substituent Positioning : The position of -CF₃ and functional groups significantly impacts electronic properties. For example, in 3-(Trifluoromethyl)pyridine-4-acetic acid, the -CF₃ group at the 3-position directs electron withdrawal toward the 4-acetic acid moiety, increasing its acidity compared to isomers like 2-[4-(Trifluoromethyl)pyridin-3-yl]acetic acid .

- Carboxylic Acid vs. Acetic Acid : 4-(Trifluoromethyl)-3-Pyridinecarboxylic acid lacks the methylene spacer (-CH₂-) present in acetic acid derivatives, leading to stronger acidity but reduced flexibility in molecular interactions .

Physicochemical and Functional Properties

- Acidity :

- Lipophilicity :

- Thermal Stability :

- Compounds with fused rings (e.g., 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine from ) show improved thermal stability compared to simple pyridines, making them viable for high-temperature reactions .

Actividad Biológica

3-(Trifluoromethyl)pyridine-4-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

3-(Trifluoromethyl)pyridine-4-acetic acid is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological activity. The molecular formula is CHFNO.

Antimicrobial Activity

Research has demonstrated that derivatives of 3-(trifluoromethyl)pyridine-4-acetic acid exhibit notable antimicrobial properties. A study indicated that certain derivatives were effective against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Table 1: Antimicrobial Efficacy of 3-(Trifluoromethyl)pyridine-4-acetic Acid Derivatives

| Bacterial Strain | MIC (µg/mL) | Comparison to Ceftriaxone |

|---|---|---|

| Escherichia coli | 40 | Comparable |

| Staphylococcus aureus | 45 | Comparable |

| Pseudomonas aeruginosa | 50 | Comparable |

Anticancer Activity

The anticancer potential of 3-(trifluoromethyl)pyridine-4-acetic acid has been explored through various studies. It has shown promising results against several cancer cell lines, including:

- MDA-MB-468 (breast cancer)

- SK-MEL-5 (melanoma)

- HCT-116 (colon cancer)

In one study, the compound exhibited an inhibition rate of approximately 84% against MDA-MB-468 cells and demonstrated sub-micromolar IC values in several tests .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | % Inhibition | IC (µM) |

|---|---|---|

| MDA-MB-468 (Breast) | 84.83 | <1.0 |

| SK-MEL-5 (Melanoma) | 81.58 | <1.0 |

| HCT-116 (Colon) | 90.47 | <1.0 |

The mechanism by which 3-(trifluoromethyl)pyridine-4-acetic acid exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that it can trigger apoptosis in cancer cells, leading to reduced viability.

- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by inhibiting cytokines such as IL-6 and TNF-alpha, which are involved in inflammatory responses .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of 3-(trifluoromethyl)pyridine-4-acetic acid against a panel of cancer cell lines. The results indicated that modifications to the compound's structure significantly affected its potency and selectivity towards different cancer types.

Example Study Findings:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Trifluoromethyl)pyridine-4-acetic acid with high purity?

- Answer : The compound can be synthesized via acid-catalyzed cyclization or coupling reactions involving pyridine derivatives. For example, trifluoroacetic acid (TFA) is often used to protonate the pyridine nitrogen, facilitating salt formation, as seen in similar pyridinium trifluoroacetate syntheses . Purification typically involves recrystallization from methanol or ethanol under controlled cooling to isolate high-purity crystals. Analytical techniques like HPLC (≥98% purity criteria) and NMR should confirm structural integrity .

Q. Which analytical techniques are critical for characterizing 3-(Trifluoromethyl)pyridine-4-acetic acid, and how does the trifluoromethyl group complicate analysis?

- Answer : and NMR are essential for confirming the trifluoromethyl group’s presence and position. However, the electronegativity of CF can cause signal splitting and shifting, requiring careful referencing (e.g., TFA as an internal standard) . Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups. Purity is assessed via HPLC with UV detection at 254 nm, though fluorinated compounds may require optimized mobile phases .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 3-(Trifluoromethyl)pyridine-4-acetic acid derivatives?

- Answer : Single-crystal X-ray diffraction (SCXRD) is pivotal for unambiguous structural determination. For instance, studies on pyridinium trifluoroacetates reveal planar pyridine rings with protonation-induced angular distortions (e.g., C–N–C angles widening to ~122°) . Hydrogen-bonding motifs (e.g., R(8) patterns) and π–π interactions (centroid separations ~3.58 Å) stabilize crystal packing, as observed in related compounds . Cambridge Structural Database (CSD) surveys can guide comparative analysis of supramolecular interactions .

Q. What strategies address discrepancies in NMR data interpretation for trifluoromethyl-containing compounds?

- Answer : Challenges include signal overlap and scalar coupling. Advanced methods include:

- 2D NMR (HSQC, HMBC) to correlate and signals.

- Variable-temperature NMR to reduce dynamic effects in hydrogen-bonded systems.

- DFT calculations to predict chemical shifts and validate experimental data .

Q. How do solvent and acid choice influence the protonation state and supramolecular assembly of 3-(Trifluoromethyl)pyridine-4-acetic acid?

- Answer : Solvent polarity and acid strength dictate protonation. TFA’s low pKa (~0.5) ensures complete pyridine nitrogen protonation, promoting ionic salt formation. Methanol or ethanol solvents enhance solubility for crystallization, while nonpolar solvents favor neutral species . In supramolecular assembly, hydrogen bonds (N–H⋯O, C–H⋯O) and π–π interactions dominate. For example, trifluoroacetate anions form bifurcated hydrogen bonds with pyridinium cations, creating 1D chains or 2D sheets .

Data Contradiction and Methodological Challenges

Q. How should researchers resolve conflicting data between theoretical predictions and experimental results for this compound?

- Answer : Discrepancies in spectroscopic or crystallographic data may arise from dynamic effects (e.g., tautomerism) or incomplete protonation. Strategies include:

- Multi-technique validation : Cross-check NMR, XRD, and computational data (e.g., Hirshfeld surface analysis for packing interactions) .

- Control experiments : Re-synthesize the compound under varying conditions (e.g., pH, solvent) to isolate variables .

- For instance, trifluoroacetate counterion disorder in XRD requires refining occupancy factors to resolve anisotropic electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.